REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[CH2:13][CH2:12][CH:11]([N:14]3[CH2:19][CH2:18][O:17][CH2:16][CH2:15]3)[CH2:10][CH2:9][C:8]=2[CH:20]=1)([O-])=O.CO>>[N:14]1([CH:11]2[CH2:10][CH2:9][C:8]3[CH:20]=[C:4]([NH2:1])[CH:5]=[CH:6][C:7]=3[CH2:13][CH2:12]2)[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1
|
Name
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4-(2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-7-yl)-morpholine
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(CCC(CC2)N2CCOCC2)C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered through celite
|
Type
|
WASH
|
Details
|
The celite was further washed with methanol and DMF
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Type
|
CONCENTRATION
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Details
|
The filtrated was concentrated in vacuo to a tannish-brown solid which
|
Type
|
CUSTOM
|
Details
|
Material was carried on without further purification
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1CCC2=C(CC1)C=C(C=C2)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |